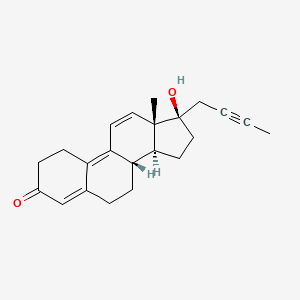
Nifekalant
Overview
Description
Nifekalant is a class III antiarrhythmic agent primarily used in Japan for the treatment of arrhythmias and ventricular tachycardia . It functions by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the potassium current . This compound is known for its ability to prevent ventricular tachycardia and ventricular fibrillation .
Mechanism of Action
Target of Action
Nifekalant is a class III antiarrhythmic agent . Its primary targets are the potassium channels in ventricular and atrial myocytes . These channels play a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the heart’s normal rhythm .
Mode of Action
This compound interacts with its targets by blocking the potassium current . This blocking action increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . It also blocks the transient outward potassium current, the inward rectifier potassium current, and the
Biochemical Analysis
Biochemical Properties
Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, this compound also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . This compound has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Cellular Effects
This compound’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .
Molecular Mechanism
The molecular mechanism of this compound involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .
Temporal Effects in Laboratory Settings
It is known that this compound has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .
Dosage Effects in Animal Models
Higher doses of this compound induced ventricular arrhythmia in 3 out of 4 animals .
Metabolic Pathways
It is known that this compound does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Transport and Distribution
The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .
Subcellular Localization
It is known that this compound acts on the K+ channels located in the cell membrane of cardiac myocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifekalant hydrochloride is synthesized through a multi-step process involving the reaction of 6-(2-(2-hydroxyethyl)(3-(4-nitrophenyl)propyl)amino)ethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with hydrochloric acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and efficacy of the final product.
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by dissolving the lyophilized powder in saline to create a final injection concentration of 2 mg/mL . This preparation is done within one hour before administration and is stored in the dark to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Nifekalant undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity and stability.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under specific temperature and pH conditions.
Major Products: The primary products formed from these reactions include various derivatives of this compound that retain its antiarrhythmic properties while potentially offering improved pharmacokinetic profiles.
Scientific Research Applications
Nifekalant has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound to study the effects of potassium channel blockers on cellular electrophysiology.
Biology: Investigated for its role in modulating ion channels and its impact on cellular signaling pathways.
Medicine: Primarily used to treat ventricular arrhythmias and ventricular fibrillation.
Comparison with Similar Compounds
Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.
Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .
Properties
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPANQZQGQPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046495 | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-43-0 | |
| Record name | Nifekalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifekalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifekalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIFEKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


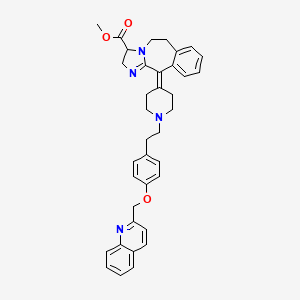
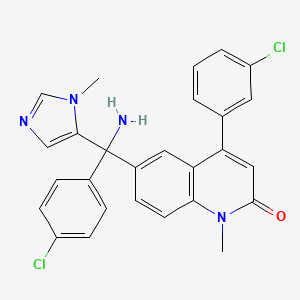
![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)

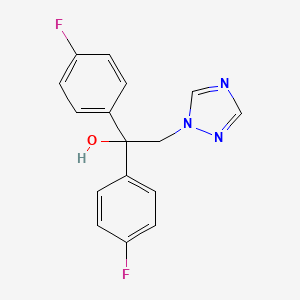
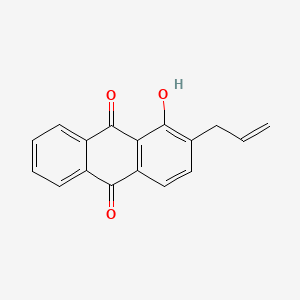


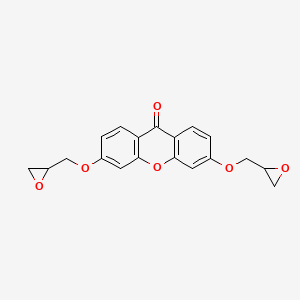
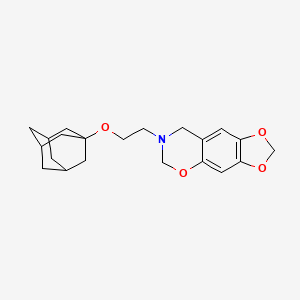
![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)
